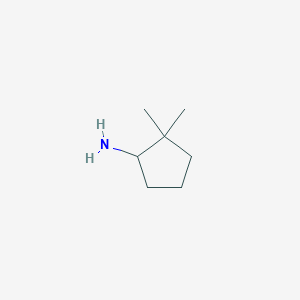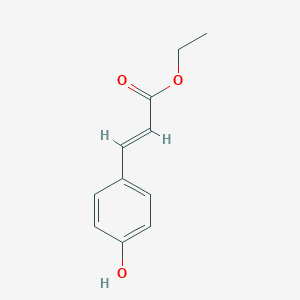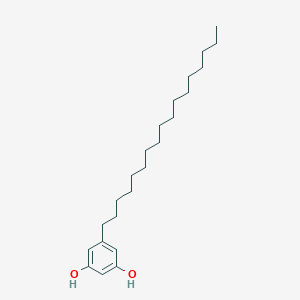![molecular formula C14H16O B122125 2-Ethoxy-3-methyl-7H-benzo[7]annulene CAS No. 140834-38-4](/img/structure/B122125.png)
2-Ethoxy-3-methyl-7H-benzo[7]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methyl-7H-benzo[7]annulene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention due to its potential applications in scientific research. PAHs are a class of organic compounds that are ubiquitous in the environment and are formed as a result of incomplete combustion of fossil fuels, biomass, and other organic materials. 2-Ethoxy-3-methyl-7H-benzo[7]annulene is of particular interest due to its unique chemical structure and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential role in cancer therapy.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethoxy-3-methyl-7H-benzo[7]annulene in lab experiments is its unique chemical structure, which allows for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has potential applications in the development of organic semiconductors for electronic devices and in cancer therapy. However, the synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research involving 2-Ethoxy-3-methyl-7H-benzo[7]annulene. One area of research is the synthesis of novel organic materials with unique electronic and optical properties. Another area of research is the development of organic semiconductors for flexible and lightweight electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethoxy-3-methyl-7H-benzo[7]annulene and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene involves several steps, including the reaction of 2-methyl-1,4-naphthoquinone with ethyl vinyl ether in the presence of a Lewis acid catalyst. This is followed by a series of reduction and deprotection reactions, resulting in the formation of the final product. The synthesis of 2-Ethoxy-3-methyl-7H-benzo[7]annulene is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-methyl-7H-benzo[7]annulene has potential applications in various fields of scientific research, including materials science, organic electronics, and medicinal chemistry. In materials science, 2-Ethoxy-3-methyl-7H-benzo[7]annulene can be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, 2-Ethoxy-3-methyl-7H-benzo[7]annulene can be used as a component of organic semiconductors, which have potential applications in the development of flexible and lightweight electronic devices. In medicinal chemistry, 2-Ethoxy-3-methyl-7H-benzo[7]annulene has been studied for its potential anticancer and anti-inflammatory properties.
Propiedades
Número CAS |
140834-38-4 |
|---|---|
Nombre del producto |
2-Ethoxy-3-methyl-7H-benzo[7]annulene |
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-ethoxy-2-methyl-7H-benzo[7]annulene |
InChI |
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
NVCKHLLZYZFBNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=CCC=C2)C=C1C |
SMILES canónico |
CCOC1=CC2=C(C=CCC=C2)C=C1C |
Sinónimos |
7H-Benzocycloheptene,2-ethoxy-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
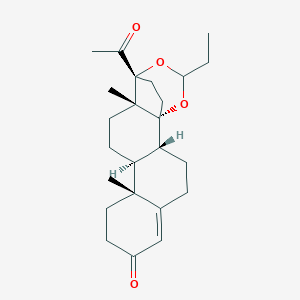
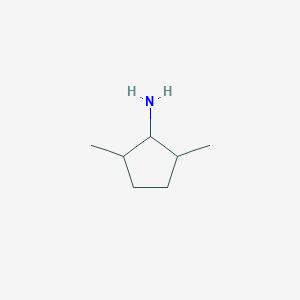
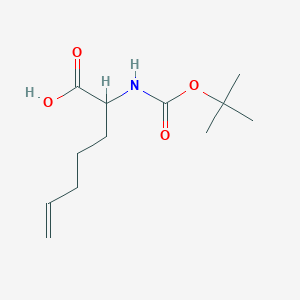
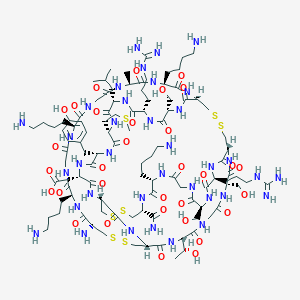
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
